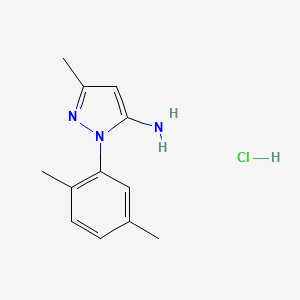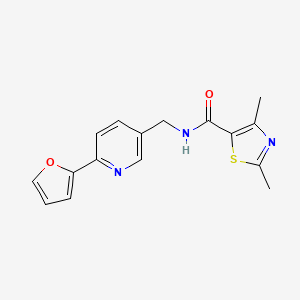
1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, more commonly referred to as DMPMP-HCl, is an organic compound that has been used in various scientific research applications. DMPMP-HCl is a white crystalline powder that is soluble in water and ethanol, and is primarily used as a reagent in organic synthesis. DMPMP-HCl is a versatile compound that has been used in numerous research applications, including as a catalyst, a ligand, and a reagent.
Aplicaciones Científicas De Investigación
DMPMP-HCl has been used in various scientific research applications, including as a catalyst, a ligand, and a reagent. The compound has been used in the synthesis of numerous organic compounds, including various heterocyclic compounds, such as pyridines, quinolines, and pyrazines. DMPMP-HCl has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. In addition, DMPMP-HCl has been used in the synthesis of various dyes, pigments, and other compounds.
Mecanismo De Acción
DMPMP-HCl acts as a catalyst, a ligand, and a reagent in various scientific research applications. As a catalyst, DMPMP-HCl is able to facilitate the reaction of two or more compounds, resulting in the formation of a new product. As a ligand, DMPMP-HCl is able to bind to a metal atom or ion, resulting in the formation of a complex. As a reagent, DMPMP-HCl is able to react with other compounds, resulting in the formation of a new product.
Biochemical and Physiological Effects
DMPMP-HCl has not been extensively studied for its biochemical and physiological effects. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. In addition, the compound has been shown to be non-mutagenic, and has not been found to cause any significant adverse effects when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPMP-HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages of DMPMP-HCl is that it is a versatile compound that can be used in a variety of scientific research applications. In addition, the compound is relatively inexpensive and is readily available.
One of the main limitations of DMPMP-HCl is that it is a relatively unstable compound, and thus can be difficult to store and handle. In addition, the compound can be difficult to purify, and can be easily contaminated with other compounds.
Direcciones Futuras
There are numerous potential future directions for the use of DMPMP-HCl in scientific research. One potential direction is the use of the compound as a catalyst in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, dyes, and pigments. Another potential direction is the use of the compound as a ligand in the synthesis of various metal complexes. Additionally, the compound could be used in the synthesis of various polymers and other materials. Finally, DMPMP-HCl could be further studied for its potential biochemical and physiological effects.
Métodos De Síntesis
DMPMP-HCl can be synthesized by reacting 2,5-dimethylphenylhydrazine hydrochloride with methyl acrylate in the presence of a catalytic amount of a base, such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and is heated to a temperature of between 50-60°C. The reaction is then allowed to proceed for a period of time, typically between 4-8 hours, before it is cooled and the product is collected by filtration.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFARHZEJRACPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)


![1-[(1Z)-{[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B2811243.png)
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2811246.png)

![1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one](/img/structure/B2811249.png)



![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2811256.png)
